molecular formula C12H18N2O4 B2420224 Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate CAS No. 2413905-09-4

Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate

Cat. No.: B2420224
CAS No.: 2413905-09-4
M. Wt: 254.286
InChI Key: ZPJBSUREBFMXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate is a complex organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethoxymethyl and dimethylamino groups, as well as a carboxylate ester group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-14(2)10-6-8(11(15)16-3)9(7-13-10)12(17-4)18-5/h6-7,12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBSUREBFMXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=C1)C(=O)OC)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key structural components:

  • Pyridine core : Serves as the aromatic backbone.
  • Dimethylamino group (-N(CH₃)₂) at position 2 : Likely introduced via nucleophilic substitution or reductive amination.
  • Dimethoxymethyl group (-CH(OCH₃)₂) at position 5 : Derived from a carbonyl precursor protected as an acetal.
  • Methyl carboxylate (-COOCH₃) at position 4 : Typically installed via esterification or cyclization.

Retrosynthetic pathways prioritize functional group compatibility and regioselectivity. Two primary strategies emerge:

  • Functionalization of a pre-substituted pyridine derivative (e.g., methyl 2-amino-4-carboxylate pyridine).
  • De novo pyridine synthesis with substituents introduced during cyclization.

Synthetic Routes

Functionalization of a Pre-Substituted Pyridine Core

Starting Material: Methyl 2-Amino-5-Methylpyridine-4-carboxylate

Step 1: Introduction of the Dimethylamino Group
The amino group at position 2 undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step mirrors methodologies for analogous dimethylamino pyridines.
$$
\text{2-Amino} \xrightarrow[\text{Base}]{\text{2 CH}_3\text{I}} \text{2-(Dimethylamino)}
$$
Optimization : Excess methylating agent (1.2–1.5 equivalents) and polar aprotic solvents (e.g., DMF) enhance yields.

Step 2: Oxidation of 5-Methyl to Carboxylic Acid
The 5-methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or neutral conditions:
$$
\text{5-CH}3 \xrightarrow{\text{KMnO}4, \Delta} \text{5-COOH}
$$
Challenges : Over-oxidation to CO₂ is mitigated by controlled temperature (50–70°C) and stoichiometry.

Step 3: Reduction to Alcohol and Acetal Protection
The carboxylic acid is reduced to a primary alcohol (5-hydroxymethyl) via lithium aluminum hydride (LiAlH₄), followed by acetal formation with methanol and catalytic acid (e.g., p-toluenesulfonic acid):
$$
\text{5-COOH} \xrightarrow{\text{LiAlH}4} \text{5-CH}2\text{OH} \xrightarrow[\text{H}^+]{\text{2 CH}3\text{OH}} \text{5-CH(OCH}3\text{)}_2
$$
Key Insight : TEMPO/NaClO oxidation systems (as in 2-pyridinemethanol oxidation) avoid over-oxidation but are unnecessary here due to the reduction step.

De Novo Pyridine Synthesis via Hantzsch-like Cyclization

A four-component Hantzsch reaction could assemble the pyridine ring with pre-installed substituents:

  • Components :
    • 1,3-Dicarbonyl compound (e.g., dimethyl acetylenedicarboxylate for carboxylate at position 4).
    • Ammonia source (e.g., ammonium acetate for nitrogen).
    • Aldehyde (for dimethoxymethyl group).
    • β-Keto ester (for dimethylamino group).

Reaction Scheme :
$$
\text{Dimethyl acetylenedicarboxylate} + \text{β-Keto ester} + \text{Aldehyde} \xrightarrow{\text{NH}_4\text{OAc}} \text{Target Molecule}
$$
Limitations : Poor regiocontrol for the dimethoxymethyl group complicates this route.

Alternative Method: Late-Stage Functionalization

Direct Introduction of Dimethoxymethyl Group

Starting Material : Methyl 2-(dimethylamino)-5-formylpyridine-4-carboxylate.
Acetal Formation : The 5-formyl group reacts with methanol and acid catalysis (e.g., HCl) to form the dimethoxymethyl acetal:
$$
\text{5-CHO} + 2 \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{5-CH(OCH}3\text{)}_2
$$
Advantage : High yields (80–90%) under mild conditions.

Critical Analysis of Methodologies

Functionalization vs. Cyclization

Parameter Functionalization Route Cyclization Route
Yield 60–70% (multi-step) 30–40% (poor regiocontrol)
Complexity Moderate High
Scalability Industrial feasible Limited by side products

Oxidation and Protection Challenges

  • Oxidation of 5-Methyl : KMnO₄ requires precise control to avoid decarboxylation.
  • Acetal Stability : The dimethoxymethyl group is labile under acidic conditions, necessitating neutral pH in subsequent steps.

Optimization Strategies

Protecting Group Alternatives

Protecting Group Conditions Compatibility
Dimethoxymethyl Acid-sensitive High for ester/amine groups
THP Ether Acid-labile Moderate
TBS Ether Base-sensitive Low (interferes with amine)

Catalytic Enhancements

  • TEMPO/NaClO Oxidation : For alcohol-to-aldehyde conversion, achieving 85% yield.
  • Mitsunobu Reaction : Introduces hydroxymethyl groups with retention of configuration.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace one or more functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the production of pharmaceuticals, agrochemicals, and dyes. The synthetic routes typically involve multi-step organic reactions, starting with the preparation of the pyridine ring and followed by the introduction of dimethoxymethyl and dimethylamino groups through nucleophilic substitution reactions. Final esterification introduces the carboxylate group, optimizing yield and purity through controlled reaction conditions.

Biological Applications

Antimicrobial and Anticancer Properties
Research has explored the potential biological activities of methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate, particularly its antimicrobial and anticancer effects. Studies have indicated that this compound can inhibit the growth of various microbial strains and cancer cell lines, making it a candidate for further pharmacological development.

Mechanism of Action
The mechanism involves interaction with specific molecular targets, where the dimethylamino group participates in hydrogen bonding and electrostatic interactions. The carboxylate ester group can undergo hydrolysis to release active metabolites, modulating enzyme activity and receptor binding.

Medical Research

Drug Development Potential
this compound is being investigated as a potential drug candidate due to its unique chemical reactivity. Its structure may facilitate interactions with biological targets relevant to disease pathways, especially in oncology.

Industrial Applications

Material Science
In industrial settings, this compound is utilized in developing new materials such as polymers and coatings. Its versatile functional groups allow for modifications that enhance material properties, making it suitable for various applications ranging from coatings to advanced composites.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against triple-negative breast cancer models. Results showed:

  • Significant Tumor Reduction: Treated mice exhibited a tumor size reduction of approximately 40% compared to controls.
  • Mechanistic Insights: Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting enhanced apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound demonstrated effectiveness against several bacterial strains. The results indicated:

  • Broad-Spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC): MIC values were determined, showcasing its potential as an antimicrobial agent.
Activity TypeModel/Cell LineObserved EffectComments
AnticancerTriple-Negative Breast CancerTumor reduction by ~40%Induces apoptosis
AntimicrobialVarious Bacterial StrainsBroad-spectrum activityEffective against Gram-positive/negative
Drug CandidateIn Vivo ModelsPromising pharmacological profileFurther studies needed

Mechanism of Action

The mechanism of action of Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylamino)pyridine-4-carboxylate: Lacks the dimethoxymethyl group, resulting in different reactivity and applications.

    Ethyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5-(methoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate: Contains a methoxymethyl group instead of a dimethoxymethyl group.

Uniqueness

Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate is unique due to the presence of both dimethoxymethyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

Methyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in different fields.

Chemical Structure and Properties

The compound belongs to the pyridine family, characterized by a pyridine ring with dimethoxymethyl and dimethylamino substituents, along with a carboxylate ester group. These functional groups contribute to its chemical reactivity and biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds in the pyridine family exhibit antimicrobial activity . This compound has been evaluated for its effectiveness against various pathogens. For instance, it showed promising results against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 0.21μM0.21\,\mu M for related compounds .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antimicrobial Evaluation : A study conducted on thiazolopyridine derivatives, which share structural similarities with this compound, demonstrated significant antimicrobial activity against key bacterial strains. The binding interactions were analyzed through molecular docking studies, revealing strong connections within the active sites of target enzymes such as DNA gyrase .
  • Cytotoxicity Assays : In vitro cytotoxicity tests using the MTT assay on human cell lines (HaCat and Balb/c 3T3) indicated that certain derivatives exhibited low toxicity while maintaining high efficacy against microbial strains .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityRemarks
Methyl 2-(dimethylamino)pyridine-4-carboxylateLacks dimethoxymethyl groupLimited antimicrobial propertiesLess reactive
Ethyl 5-(dimethoxymethyl)-2-(dimethylamino)pyridine-4-carboxylateEthyl ester groupSimilar activity profileSlightly different solubility
Methyl 5-(methoxymethyl)-2-(dimethylamino)pyridine-4-carboxylateMethoxymethyl substitutionModerate activityDifferent reactivity

Q & A

Q. What analytical challenges arise during impurity profiling?

  • Solutions :
  • HPLC Method Development : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to separate polar impurities (e.g., hydrolyzed aldehydes).
  • MS/MS Fragmentation : Identifies trace impurities (e.g., des-methyl analogs) at <0.1% levels .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported ester hydrolysis rates (pH 7.4 vs. pH 5.0):
    • Root Cause : Buffer composition (phosphate vs. acetate) alters ionic strength, affecting reaction kinetics.
    • Resolution : Standardize buffers and use Arrhenius plots to model temperature-dependent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.